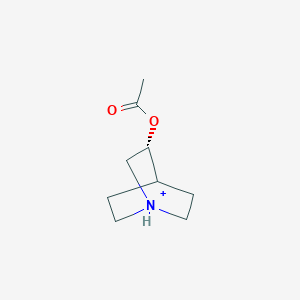

![molecular formula C18H18FN5OS B10773708 4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)

4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

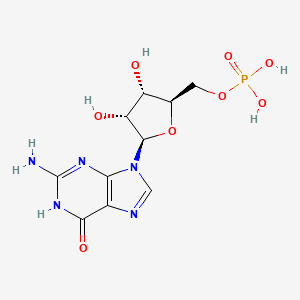

4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, commonly referred to as [18F]FITM, is a radiolabeled compound used in positron emission tomography (PET) imaging. This compound is particularly significant in the field of medicinal chemistry due to its ability to image biological processes at the molecular level, especially those involving the metabotropic glutamate receptor subtype 1 (mGluR1) .

Méthodes De Préparation

The synthesis of [18F]FITM involves a modified alcohol-enhanced 18F-fluorodeboronation method. This method is advantageous as it tolerates the presence of sensitive heterocycles in Bpin precursors, allowing a one-step 18F-fluorodeboronation on automated platforms . The synthetic route typically involves the following steps:

Preparation of Bpin Precursors: The starting materials are prepared by introducing boronic acid pinacol ester (Bpin) groups into the molecular structure.

18F-Fluorodeboronation: The Bpin precursors undergo a fluorodeboronation reaction in the presence of 18F-fluoride ions, facilitated by copper-mediated catalysis.

Automated Radiosynthesis: The reaction is carried out on fully automated platforms like the TRACERlab™ FX FN, ensuring high efficiency and reproducibility.

Analyse Des Réactions Chimiques

[18F]FITM primarily undergoes substitution reactions during its synthesis. The key reaction is the copper-mediated 18F-fluorination of organoboranes, which involves the replacement of the boronic acid pinacol ester group with a fluorine-18 atom . Common reagents used in this reaction include:

Copper Catalysts: Essential for facilitating the fluorination process.

Alcohols: Methanol or n-butanol are used as co-solvents to enhance the reaction’s efficiency.

The major product formed from this reaction is the radiolabeled [18F]FITM, which is then purified and used for PET imaging.

Applications De Recherche Scientifique

[18F]FITM has several important applications in scientific research:

Mécanisme D'action

[18F]FITM exerts its effects by binding to the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is a G protein-coupled receptor involved in excitatory neurotransmission. Upon binding, [18F]FITM allows for the visualization of mGluR1 distribution and density in the brain using PET imaging . The molecular target of [18F]FITM is the mGluR1 receptor, and the pathway involved includes the activation of phospholipase C, leading to increased neuronal excitability .

Comparaison Avec Des Composés Similaires

[18F]FITM is unique in its ability to image mGluR1 with high specificity and sensitivity. Similar compounds include:

[18F]JNJ-46356479: Another radiolabeled compound used for PET imaging, but with different molecular targets.

[18F]TRACK: A tropomyosin receptor kinase inhibitor used in PET imaging.

[18F]olaparib: A poly (ADP-ribose) polymerase inhibitor used in PET imaging.

Compared to these compounds, [18F]FITM is specifically designed for imaging mGluR1, making it particularly valuable for studying neurological processes and disorders involving this receptor .

Propriétés

Formule moléculaire |

C18H18FN5OS |

|---|---|

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22)/i19-1 |

Clé InChI |

WIVGIKIKQHUFOD-AWDFDDCISA-N |

SMILES isomérique |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)[18F] |

SMILES canonique |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)

![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)

![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)

![[125I]Heat](/img/structure/B10773665.png)

![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)